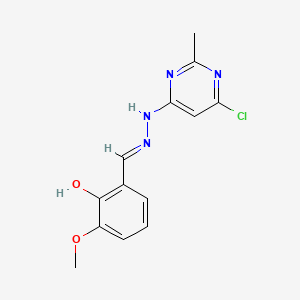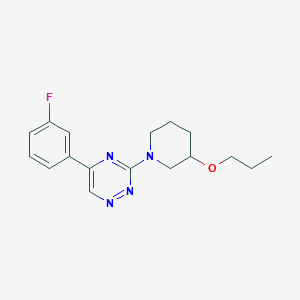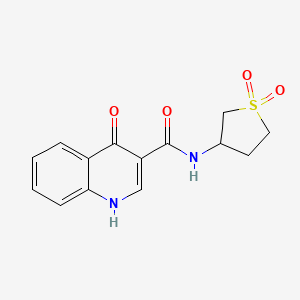![molecular formula C21H17N3O3 B6058536 2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and has been synthesized using various methods.
Mechanism of Action
MP-10 acts as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. MP-10 has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine. MP-10 has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments. This compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, there are also limitations to the use of MP-10 in lab experiments. This compound has a relatively short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of MP-10. One area of research could be to investigate the potential therapeutic applications of this compound for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research could be to study the role of the dopamine D3 receptor in addiction and substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of MP-10 on neurotransmitter levels and neuronal activity.
Synthesis Methods
MP-10 can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with an amine to form the final compound. Other methods for synthesizing MP-10 include the Buchwald-Hartwig amination reaction and the Ullmann reaction.
Scientific Research Applications
MP-10 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. MP-10 has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-2-3-9-17(14)26-13-19(25)23-16-8-4-7-15(12-16)21-24-20-18(27-21)10-5-11-22-20/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUZSHCMOVQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6058455.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)

![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)



![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6058524.png)
![4-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6058531.png)
![N-(1-cyclopropylethyl)-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6058539.png)

![methyl 2-({[(4-ethyl-5-hexyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6058556.png)